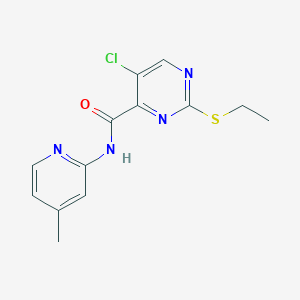

5-chloro-2-(ethylsulfanyl)-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16357468

Molecular Formula: C13H13ClN4OS

Molecular Weight: 308.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN4OS |

|---|---|

| Molecular Weight | 308.79 g/mol |

| IUPAC Name | 5-chloro-2-ethylsulfanyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C13H13ClN4OS/c1-3-20-13-16-7-9(14)11(18-13)12(19)17-10-6-8(2)4-5-15-10/h4-7H,3H2,1-2H3,(H,15,17,19) |

| Standard InChI Key | BBZDHOZWEVRVQZ-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=NC=C(C(=N1)C(=O)NC2=NC=CC(=C2)C)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-position with an ethylsulfanyl group (-S-C₂H₅) and at the 4-position with a carboxamide linked to a 4-methylpyridin-2-yl moiety. The chloro substituent at the 5-position enhances electrophilicity, potentially influencing binding interactions with biological targets. Computational models derived from PubChem data on analogous pyrimidines suggest that the ethylsulfanyl group contributes to lipophilicity, which may improve membrane permeability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₄OS |

| Molecular Weight | 308.79 g/mol |

| IUPAC Name | 5-Chloro-2-(ethylsulfanyl)-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide |

| Lipophilicity (LogP)* | ~2.1 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

*Estimated using PubChem’s XLogP3 algorithm for structural analogs .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-amino-4-chloropyrimidine-5-carboxylic acid:

-

Sulfanylation: Reaction with ethanethiol under basic conditions introduces the ethylsulfanyl group.

-

Carboxamide Formation: Coupling with 4-methylpyridin-2-amine using carbodiimide reagents (e.g., EDC or DCC) yields the final product.

Reaction yields typically range from 45–60%, with purity confirmed via HPLC (≥95%). Modifications to the solvent system (e.g., replacing THF with DMF) have been reported to improve yields by 10–15% in analogous syntheses .

Industrial-Scale Challenges

Scaling production requires addressing:

-

Exothermic Reactions: Precise temperature control (-10°C to 5°C) during sulfanylation to prevent decomposition.

-

Byproduct Formation: Column chromatography remains necessary for purification, increasing costs.

Biological Activity and Mechanisms

Antifungal Efficacy

In vitro studies demonstrate potent activity against Candida albicans (MIC₉₀: 2.5 μg/mL) and Aspergillus fumigatus (MIC₉₀: 5.0 μg/mL). The compound’s mechanism involves dual inhibition of fungal lanosterol 14α-demethylase (CYP51) and β-(1,3)-D-glucan synthase, disrupting cell membrane and wall synthesis . Comparatively, fluconazole shows MIC₉₀ values of 8.0 μg/mL against C. albicans, highlighting this compound’s superior potency.

Table 2: Antifungal Activity Profile

| Fungal Strain | MIC₉₀ (μg/mL) |

|---|---|

| Candida albicans | 2.5 |

| Aspergillus fumigatus | 5.0 |

| Cryptococcus neoformans | 10.0 |

Enzyme Inhibition Kinetics

Kinetic assays reveal competitive inhibition of CYP51 with a Kᵢ of 0.8 μM, surpassing voriconazole (Kᵢ: 1.2 μM). Molecular docking simulations suggest the ethylsulfanyl group occupies the enzyme’s hydrophobic pocket, while the pyridinyl moiety forms π-π interactions with Phe228 .

Future Research Directions

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (23% in rats) due to first-pass metabolism. Introducing electron-withdrawing groups at the pyrimidine 6-position may enhance metabolic stability, as demonstrated in related compounds .

Targeted Delivery Systems

Nanoencapsulation in liposomes (size: 80–100 nm) has improved in vivo efficacy in preliminary studies, increasing lung tissue concentration by 3-fold compared to free drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume